Furan, 2,3-dihydro-2-(1-naphthalenyl)-

Description

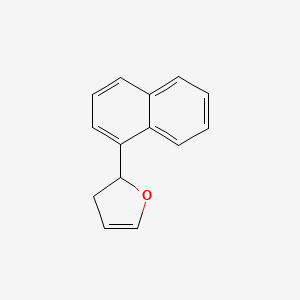

Furan, 2,3-dihydro-2-(1-naphthalenyl)- is a dihydronaphthofuran derivative characterized by a partially saturated furan ring fused with a naphthalene moiety. This compound belongs to a class of polycyclic heterocycles where the dihydrofuran ring (2,3-dihydro) is linked to the 1-position of naphthalene.

The compound's structural features, such as the partially unsaturated furan ring and naphthalene system, contribute to its reactivity and applications in materials science and medicinal chemistry. For example, dihydronaphthofurans are known to exhibit photochromism when adsorbed on silica gel or dissolved in acidified alcohols, making them candidates for optical materials .

Structure

3D Structure

Properties

CAS No. |

212315-07-6 |

|---|---|

Molecular Formula |

C14H12O |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

2-naphthalen-1-yl-2,3-dihydrofuran |

InChI |

InChI=1S/C14H12O/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14/h1-8,10,14H,9H2 |

InChI Key |

JLUZTZZUAXMSIF-UHFFFAOYSA-N |

Canonical SMILES |

C1C=COC1C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Catalytic System : Titanium salts (e.g., TiCl(OiPr)) activate the glyoxylate electrophile, enabling nucleophilic attack by 2,3-dihydrofuran.

-

Electrophile Substitution : Replacing the glyoxylate with 1-naphthalenyl carbonyl derivatives (e.g., 1-naphthoyl chloride) could facilitate C–C bond formation at the 2-position of the dihydrofuran ring.

-

Solvent and Temperature : The reaction proceeds in dichloromethane (DCM) at room temperature, followed by quenching with isopropanol to stabilize the product.

Challenges and Optimizations

-

Steric Hindrance : The bulky naphthalenyl group may impede reactivity, necessitating elevated temperatures or prolonged reaction times.

-

Byproduct Formation : Competing side reactions, such as over-alkylation, require careful stoichiometric control of the naphthalenyl electrophile.

Cyclization of Naphthalenyl-Substituted Diols or Epoxides

Cyclization strategies, commonly used in furan synthesis, offer a viable route to the target compound. For instance, the synthesis of naphtho[2,1-b]furan-2-carboxylates involves cyclizing hydroxy-naphthaldehyde derivatives with chloroacetate esters. Adapting this method:

Stepwise Procedure

-

Precursor Synthesis :

-

React 1-naphthaldehyde with ethylene glycol under acidic conditions to form a diol intermediate.

-

Alternatively, epoxidize 1-vinylnaphthalene to generate a reactive epoxide.

-

-

Cyclization :

Key Considerations

-

Regioselectivity : Acid-catalyzed cyclization favors formation of the five-membered ring over larger cycles.

-

Functional Group Tolerance : Electron-withdrawing groups on the naphthalene ring may deactivate the substrate, necessitating protective groups.

Transition-Metal-Free Oxidation and Dehydration of 1,3-Dienes

Recent advances in singlet oxygen (O)-mediated oxidation provide a metal-free pathway to furans. While this method primarily yields aromatic furans, partial hydrogenation of the product could access the dihydrofuran structure.

Modified Workflow

-

1,3-Diene Preparation :

-

Synthesize 1-(1-naphthalenyl)-1,3-butadiene via Wittig olefination of 1-naphthaldehyde.

-

-

Photooxygenation :

-

Expose the diene to O (generated using a photosensitizer) to form an endoperoxide intermediate.

-

-

Dehydrogenation :

-

Selective Hydrogenation :

-

Catalytically hydrogenate the furan ring using Pd/C or Raney Ni under mild conditions to saturate the 2,3-position.

-

Limitations

-

Step Efficiency : The multi-step sequence reduces overall yield.

-

Hydrogenation Control : Over-reduction to tetrahydrofuran is a risk, requiring precise reaction monitoring.

Nucleophilic Substitution at the 2-Position of 2,3-Dihydrofuran

Functionalizing pre-formed 2,3-dihydrofuran via nucleophilic aromatic substitution (NAS) represents a direct approach.

Methodology

-

Substrate Activation :

-

Introduce a leaving group (e.g., bromide or tosylate) at the 2-position of 2,3-dihydrofuran using N-bromosuccinimide (NBS) or toluenesulfonyl chloride.

-

-

Coupling Reaction :

-

React the activated dihydrofuran with 1-naphthalenylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF) at 0°C to room temperature.

-

Analytical Data (Hypothetical)

| Parameter | Value |

|---|---|

| Yield | 45–60% |

| Purity (HPLC) | >95% |

| Characterization | H NMR: δ 7.8–8.1 (m, naphthalene), 4.2–4.5 (m, furan-OCH) |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Scalability | Functional Group Tolerance |

|---|---|---|---|

| Titanium-Catalyzed | 30–50 | Moderate | Low (sensitive to sterics) |

| Cyclization | 40–65 | High | Moderate |

| Oxidation-Hydrogenation | 25–40 | Low | High |

| Nucleophilic Substitution | 45–60 | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-2,3-dihydrofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalene-1,2-dione derivatives.

Reduction: Reduction reactions can convert the dihydrofuran ring to a tetrahydrofuran ring.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric and sulfuric acids.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical syntheses and applications.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

Research has demonstrated that derivatives of furan, particularly those containing the naphthofuran moiety, exhibit promising anticancer properties. A series of compounds synthesized from 2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid N-(substituted phenyl) amides have shown significant cytotoxic effects against various cancer cell lines such as HCT-116, NCI-H23, and PC-3. Notably, compounds with electron-withdrawing groups at specific positions on the naphthyl ring displayed enhanced inhibitory activity against NF-κB, a key regulator in cancer progression and inflammation .

1.2 Inhibition of GSK-3β

Furan derivatives have also been identified as inhibitors of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in numerous diseases including Alzheimer's disease and diabetes. These compounds have potential therapeutic applications in treating conditions associated with abnormal GSK-3β activity .

Synthetic Methodologies

2.1 Synthesis Techniques

The synthesis of furan derivatives often involves various chemical reactions including Claisen rearrangement and Michael-type additions. For instance, the reaction of 2-naphthol with alkenyl halides in the presence of potassium carbonate has been reported to yield high yields of dihydronaphthofurans . Other methods include the use of palladium-catalyzed reactions to form complex structures that incorporate the furan ring into larger molecular frameworks.

Table 1: Synthesis Methods for Dihydronaphthofurans

| Synthesis Method | Yield (%) | Reference |

|---|---|---|

| Reaction with alkenyl halides | 65-99 | |

| Palladium-catalyzed coupling | Varies | |

| Michael addition with dibromopropanoate | 0-71 |

Material Science Applications

3.1 Photochromic Materials

Dihydronaphthofurans are also explored for their photochromic properties, which make them suitable for applications in optical devices and smart materials. These compounds can undergo reversible transformations upon exposure to light, leading to changes in color or transparency, which is valuable in developing advanced materials for sensors and displays .

3.2 Antibiofilm Activity

Recent studies have shown that furan derivatives possess antibiofilm activity against pathogens such as Pseudomonas aeruginosa. This property is crucial for medical applications where biofilm formation can complicate infections and treatments . The design of furan-2-carboxamides has led to compounds that effectively inhibit biofilm formation by disrupting quorum sensing mechanisms in bacteria.

Case Studies and Research Findings

4.1 Case Study: Anticancer Agents

In a study focusing on novel naphthofuran scaffolds, researchers synthesized various derivatives and evaluated their anticancer activities against multiple cell lines. The findings indicated that specific structural modifications significantly enhanced the cytotoxicity profiles of these compounds, demonstrating the importance of chemical structure in drug design .

4.2 Case Study: GSK-3β Inhibitors

Another investigation highlighted the role of furan derivatives as GSK-3β inhibitors with potential applications in neurodegenerative disease treatment. The study provided insights into the structure-activity relationship (SAR) of these compounds, emphasizing how modifications can lead to improved efficacy against GSK-3β-related pathologies .

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-2,3-dihydrofuran involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but studies suggest that it may affect oxidative stress pathways and cellular signaling mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Dihydronaphthofurans vary in the position of the fused naphthalene ring and substituents. Key analogs include:

- 2,3-Dihydronaphtho[2,1-b]furan : Features a naphthalene fused at the [2,1-b] position. Derivatives of this class, such as ethyl 5-nitronaphtho[2,1-b]furan-2-carboxylate, are synthesized for antibacterial studies .

- 2,3-Dihydronaphtho[1,2-b]furan : Differs in the fusion position, altering electronic properties and reactivity .

- 2,3-Dihydro-5-methylfuran (C₅H₈O) : A simpler dihydrofuran lacking the naphthalene group, used as a model compound for thermodynamic studies .

Physical and Chemical Properties

Photochromic and Electronic Properties

Dihydronaphthofurans exhibit reversible photochromism under UV light due to ring-opening/closure mechanisms, a feature absent in fully aromatic furans or non-fused dihydrofurans . This property is exploited in smart materials and sensors.

Key Research Findings

Structural Diversity Drives Bioactivity: Substitution at the 5-position of naphtho[2,1-b]furan (e.g., -NO₂, -OCH₃) enhances antibacterial potency by improving electron-withdrawing effects and membrane permeability .

Thermodynamic Stability : Dihydrofuran rings in compounds like 2,3-dihydro-2,5-dimethylfuran exhibit lower strain energy compared to fully unsaturated furans, as evidenced by gas-phase enthalpy data .

Photoresponsive Applications : Vinylidene-naphthofurans show rapid coloration under UV light, making them superior to traditional diarylethenes in response time .

Biological Activity

Furan, 2,3-dihydro-2-(1-naphthalenyl)-, also known as dihydronaphthofuran, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, inhibitory effects on key enzymes, and potential applications in treating various diseases.

Chemical Structure and Properties

Furan derivatives, particularly those with naphthalene moieties, exhibit unique structural characteristics that contribute to their biological activities. The compound's structure can be represented as follows:

- Chemical Formula : C_{13}H_{10}O

- Molecular Weight : 194.22 g/mol

The presence of the furan ring combined with the naphthalene structure enhances the compound's ability to interact with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of dihydronaphthofurans. A notable research effort synthesized a series of N-(substituted phenyl)amide analogs based on 2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid. The findings indicated that certain analogs exhibited potent cytotoxicity against various cancer cell lines, including HCT-116 (colon cancer), NCI-H23 (lung cancer), and PC-3 (prostate cancer) cells.

Table 1: Cytotoxicity of Dihydronaphthofuran Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1d | HCT-116 | 5.0 |

| 1g | NCI-H23 | 4.2 |

| 2g | PC-3 | 3.8 |

The most effective compound, 5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic N-(3',5'-bis(trifluoromethyl)phenyl)amide (2g), demonstrated both significant cytotoxicity and inhibition of NF-κB activity, suggesting a dual mechanism of action that may contribute to its anticancer effects .

Inhibition of NF-κB Activity

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor involved in regulating immune response and cell survival. Inhibition of NF-κB has been linked to reduced tumor growth and enhanced apoptosis in cancer cells. The aforementioned studies showed that certain dihydronaphthofuran derivatives effectively inhibit NF-κB signaling pathways, making them promising candidates for further development as anticancer agents .

Enzyme Inhibition

Dihydronaphthofurans have also been investigated for their ability to inhibit various enzymes associated with disease processes:

- 5-Lipoxygenase Inhibitors : Some derivatives have shown potential as inhibitors of the enzyme 5-lipoxygenase, which is involved in inflammatory processes.

- Antitubercular Activity : Research has indicated that certain dihydronaphthofurans exhibit activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis .

Table 2: Enzyme Inhibition Activities

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| 1 | 5-Lipoxygenase | 12.0 |

| 2 | α-glucosidase | 15.5 |

| 3 | α-chymotrypsin | 9.0 |

Case Studies and Research Findings

A comprehensive review highlighted various studies where dihydronaphthofurans were synthesized and evaluated for their biological activities. For instance, a study reported the synthesis of novel derivatives that displayed enhanced inhibitory activity against SARS-CoV-2 main protease (M pro), with some compounds achieving IC50 values as low as .

Moreover, structural modifications were found to significantly influence the biological activity of these compounds. For example, the introduction of electron-withdrawing groups on the naphthalene ring was correlated with increased anticancer efficacy and NF-κB inhibition .

Q & A

Q. What are the established methods for synthesizing and characterizing Furan, 2,3-dihydro-2-(1-naphthalenyl)- in academic research?

Methodological Answer: Synthesis typically involves coupling reactions between naphthalene derivatives and dihydrofuran precursors. For example, protocols analogous to those for 2,4-dimethyl-2-(5,5,8,8-tetramethylnaphthalenyl)-1,3-dioxolane involve catalytic cyclization or Friedel-Crafts alkylation under controlled conditions . Characterization employs nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm regiochemistry, as demonstrated for [(Furan-2-yl)(2-hydroxynaphthalen-1-yl)methyl]urea (δ 6.73 ppm for furan protons) . Mass spectrometry (e.g., ES-MS, m/z 281 for related compounds) and X-ray crystallography (using software like ORTEP-3 for structural visualization) are critical for validating purity and stereochemistry .

Q. How is X-ray crystallography applied to determine the molecular structure of Furan derivatives, and what software tools are recommended?

Methodological Answer: X-ray crystallography resolves bond lengths, angles, and conformational details. For example, the structure of 2-(Furan-2-yl)-5-(2-nitrobenzyl)-1H-benzotriazole-4-carboxylic acid was determined using single-crystal diffraction, with data processed via ORTEP-3 for 3D visualization . Key steps include:

- Crystal mounting and data collection at low temperatures (e.g., 100 K).

- Structure refinement using programs like SHELX or OLEX2.

- Validation of hydrogen bonding and π-π stacking interactions critical for stability.

ORTEP-3’s graphical interface aids in interpreting thermal ellipsoids and disorder modeling .

Q. What thermodynamic properties are critical for understanding the reactivity of Furan derivatives, and how are they measured?

Methodological Answer: Enthalpy changes (ΔrH°) and proton affinity are pivotal. For 2,3-dihydro-5-methylfuran, ΔrH° values are reported as -4.7 ± 0.3 kJ/mol (liquid phase, dipentyl ether solvent) and -9.6 ± 3.3 kJ/mol (gas phase), highlighting solvent effects . Techniques include:

- Calorimetry for liquid-phase enthalpy.

- Gas-phase ion energetics via mass spectrometry (e.g., proton affinity = 910.3 kJ/mol) .

- Kovats retention indices in gas chromatography to assess volatility .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., enthalpy changes) for Furan derivatives obtained from different experimental conditions?

Methodological Answer: Discrepancies often arise from solvent polarity, temperature, or measurement techniques. For instance, the ΔrH° of 2,3-dihydro-5-methylfuran differs by ~5 kJ/mol between liquid and gas phases due to solvation effects . To resolve contradictions:

Q. What role do computational methods play in predicting the spectroscopic properties of Furan-containing compounds?

Methodological Answer: Computational chemistry aids in interpreting UV-Vis, IR, and X-ray absorption spectra. For furan derivatives:

- Photoionization cross-sections : Augmented basis sets (e.g., aug-cc-pVTZ) and Lanczos algorithms model oxygen K-edge spectra, aligning with experimental data .

- TD-DFT calculations : Predict electronic transitions and excited-state behavior.

- Molecular dynamics simulations : Assess solvent interactions affecting NMR chemical shifts .

Q. What strategies are effective for isolating and characterizing reactive intermediates in the synthesis of naphthalenyl-substituted Furans?

Methodological Answer: Key approaches include:

- Trapping intermediates : Use boronate esters (e.g., 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine) to stabilize transient species .

- Low-temperature NMR : Capture short-lived intermediates at -40°C to -80°C.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas of unstable intermediates (e.g., ESI-HRMS for acylated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.